molecular formula C11H10N2O3 B8211295 Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

Cat. No.: B8211295
M. Wt: 218.21 g/mol
InChI Key: GZSBLACDJDIRGS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate is a high-value chemical intermediate based on the 1,5-naphthyridine heterocyclic scaffold, which is of significant interest in medicinal and materials chemistry . This compound is synthetically versatile; the ester group at the 4-position and the keto group at the 2-position serve as key handles for further functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The 1,5-naphthyridine core is a privileged structure in drug discovery, with documented scientific research highlighting its broad and promising biological activities. These activities include serving as a scaffold for compounds with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . Furthermore, derivatives have shown potential for applications targeting the cardiovascular and central nervous systems . Beyond medicinal applications, 1,5-naphthyridine derivatives are also investigated for their utility in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in analytical chemistry and for forming metal complexes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-oxo-1H-1,5-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9(14)13-8-4-3-5-12-10(7)8/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSBLACDJDIRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Heck reaction of substituted pyridines with acrylates, followed by cyclization . For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate in the presence of palladium catalysts can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Heck reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate has been explored for its potential therapeutic applications due to its biological activity. Key areas include:

Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent.

Anticancer Properties: Research indicates that compounds containing naphthyridine structures can induce apoptosis in cancer cells. This compound has been tested in vitro against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce cell cycle arrest.

Biological Research

The compound serves as a valuable tool in biological research to explore various biochemical pathways. Its mechanism of action involves the inhibition of key enzymes such as DNA gyrase and topoisomerase II, which are critical for DNA replication and transcription. This inhibition can lead to significant therapeutic effects in bacterial infections and cancer treatment.

Industrial Applications

This compound is also utilized in industrial settings:

Synthesis of Pharmaceuticals: The compound is used as a building block for synthesizing more complex organic molecules in pharmaceutical research. Its unique structure allows for the development of new drugs with enhanced efficacy.

Material Science: In industry, it is explored for the development of new materials that may have applications in coatings and polymers due to its chemical stability and reactivity.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • In Vitro Antibacterial Study: A study evaluated the antibacterial efficacy of the compound against multiple strains of bacteria. Results showed significant inhibition at low concentrations, suggesting its potential use as an antimicrobial agent.
  • Cancer Cell Line Testing: In another study involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), treatment with the compound resulted in reduced viability and induction of apoptosis through specific signaling pathways.
  • Pharmacokinetic Profiling: Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, influencing various biochemical pathways . The compound’s ability to coordinate with metal ions makes it useful in the study of metalloproteins and enzyme catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of naphthyridine derivatives allows for tailored applications. Below is a detailed comparison of Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Properties
This compound 1,5-naphthyridine Ethyl ester (C4), ketone (C2) C₁₁H₁₀N₂O₃ 218.21 Intermediate for bioactive molecules
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) 1,6-naphthyridine Ethyl ester (C6), ketone (C2), fully saturated decahydro core C₁₄H₂₀N₂O₃ 264.32 Studied for conformational isomerism (cis/trans)
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate 1,8-naphthyridine Ethyl ester (C3), ketone (C2), hydroxyl (C4), phenyl (N1) C₁₇H₁₄N₂O₄ 310.30 Synthetic precursor for pharmaceuticals
Ethyl 7-bromo-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate 1,5-naphthyridine Ethyl ester (C3), bromine (C7), hydroxyl (C4), methyl (N1) C₁₂H₁₁BrN₂O₄ 327.13 Potential antiviral/antibacterial agent
Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1,8-naphthyridine Ethyl ester (C3), benzyl (N1), hydroxyl (C4), ketone (C2) C₁₈H₁₆N₂O₄ 324.33 Research in kinase inhibition

Key Comparative Insights

Core Structure Variations :

  • The 1,5-naphthyridine core (target compound) differs from 1,6- and 1,8-naphthyridine derivatives in nitrogen positioning, altering electronic density and hydrogen-bonding capabilities. For example, 1,8-naphthyridines exhibit stronger π-π stacking due to extended conjugation.
  • Saturation levels impact reactivity: Decahydro-1,6-naphthyridine () is fully saturated, reducing aromaticity but increasing flexibility for conformational studies.

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromine at C7 in ) enhance electrophilic substitution resistance but facilitate nucleophilic attacks.
  • Bulky groups (e.g., benzyl at N1 in ) sterically hinder interactions, influencing binding affinity in biological targets.
  • Hydroxyl groups (e.g., at C4 in ) introduce hydrogen-bonding sites, critical for molecular recognition in drug design.

Synthetic Methodologies :

  • The target compound is synthesized via cyclization and esterification, whereas decahydro-1,6-naphthyridine derivatives () require hydrogenation with Raney nickel (86% yield).
  • Brominated derivatives (e.g., ) often involve halogenation under radical or electrophilic conditions.

Applications :

  • The target compound’s ester and ketone groups make it a versatile intermediate for antimicrobial and anticancer agents .
  • 1,8-Naphthyridine derivatives (e.g., ) are prioritized in kinase inhibitor research due to their planar structure and binding compatibility.

Biological Activity

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer, antimicrobial, and anti-inflammatory agent.

Chemical Structure and Properties

This compound features a naphthyridine core that is substituted with an ethyl ester group. The molecular formula is C12H11N1O3C_{12}H_{11}N_{1}O_{3} with a molecular weight of approximately 219.23 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This interaction can modulate various signaling pathways, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
A549 (Lung Cancer)8.3Cell cycle arrest
HeLa (Cervical Cancer)6.7Inhibition of proliferation

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antimicrobial Activity

This compound has also shown promising antimicrobial effects against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial action is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:

Cytokine Inhibition (%) at 10 µM
TNF-α75
IL-668

This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anticancer activity against various tumor cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Research highlighted in the Journal of Microbiology showed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • Anti-inflammatory Effects : A recent investigation demonstrated that this compound significantly reduced inflammation in animal models by modulating immune responses .

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Cyclocondensation : Reacting aminopyridine derivatives with ethyl acetoacetate under acidic conditions to form the naphthyridine core .
  • Halogenation : Chlorination at the 4-position using POCl₃ under reflux conditions (e.g., conversion of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate to its 4-chloro derivative) .
  • Esterification : Introducing the ethyl ester group via reaction with ethanol in the presence of catalytic sulfuric acid .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include the ester carbonyl (~165-170 ppm in ¹³C NMR) and the oxo group (~175 ppm) .
    • IR spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; oxo: ~1680 cm⁻¹) .

Q. What are the common reactivity patterns of the 1,5-naphthyridine core?

  • Nucleophilic substitution : The 4-oxo group can be replaced with chlorine, methoxy, or amino groups using POCl₃, NaOMe, or NH₃, respectively .
  • Ester hydrolysis : Saponification of the ethyl ester to the carboxylic acid using NaOH (2.5 M, reflux, 1–2 h) .
  • Alkylation : Ethylation at the N1 position using ethyl iodide under basic conditions (e.g., KOH in ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Handling twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, particularly for high-symmetry space groups .
  • Disorder modeling : Apply PART and SUMP restraints in SHELXL to model disordered solvent molecules or substituents .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Systematically modify substituents at positions 2, 4, and 7 (e.g., bromo, methyl, or aryl groups) and evaluate bioactivity (e.g., antimicrobial assays) .
  • Key parameters :
    • Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability .
    • Electronic effects : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What strategies optimize reaction yields for challenging substitutions (e.g., alkoxy groups)?

  • Crown ethers : Use dibenzo-18-crown-6 to enhance nucleophilicity in methoxylation reactions (e.g., 7-chloro to 7-methoxy substitution) .
  • Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., 30 min at 150°C vs. 12 h conventional heating) .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates in SNAr reactions .

Q. How can computational methods aid in predicting biological interactions?

  • Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration) using SwissADME or ADMETlab .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

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